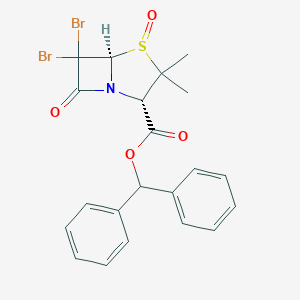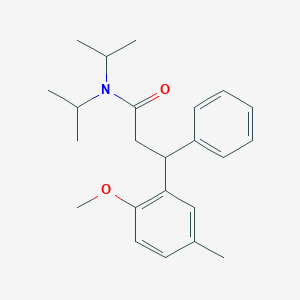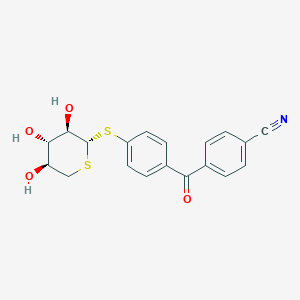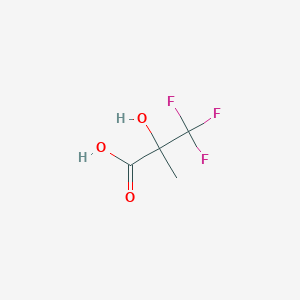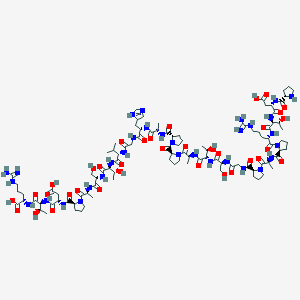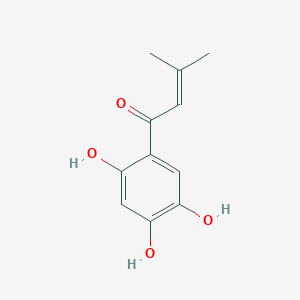
3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one, also known as curcumin, is a natural compound found in the rhizome of the turmeric plant (Curcuma longa L.). It has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and anticancer properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
Mécanisme D'action
Curcumin exerts its biological effects through various mechanisms, including the modulation of signaling pathways, the regulation of gene expression, and the inhibition of enzymes. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell signaling pathways. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages for lab experiments, including its low toxicity, high stability, and easy availability. However, it also has limitations, including its poor solubility in water, low bioavailability, and rapid metabolism.
Orientations Futures
There are several future directions for research on 3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one, including the development of new formulations to improve its bioavailability, the identification of new targets for its therapeutic applications, and the investigation of its potential synergistic effects with other drugs. Additionally, the use of this compound in combination with other natural compounds may provide new opportunities for the development of new drugs with enhanced efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a natural compound with promising therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanisms of action and to develop new formulations with improved bioavailability.
Méthodes De Synthèse
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method of synthesis is extraction from turmeric, which involves the isolation of 3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-oneoids from the rhizome of the plant. Chemical synthesis involves the condensation of ferulic acid and vanillin, while biotransformation involves the use of microorganisms to convert other compounds into 3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, cardiovascular diseases, and inflammatory disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
118948-72-4 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
3-methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C11H12O4/c1-6(2)3-8(12)7-4-10(14)11(15)5-9(7)13/h3-5,13-15H,1-2H3 |
Clé InChI |
OAPQTJUMDYSVBG-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C1=CC(=C(C=C1O)O)O)C |
SMILES canonique |
CC(=CC(=O)C1=CC(=C(C=C1O)O)O)C |
Synonymes |
2-Buten-1-one,3-methyl-1-(2,4,5-trihydroxyphenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



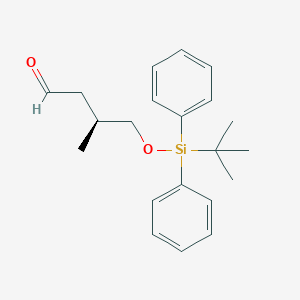
![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)
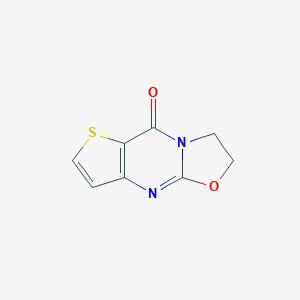
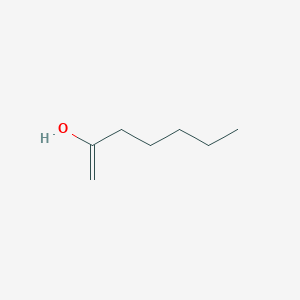

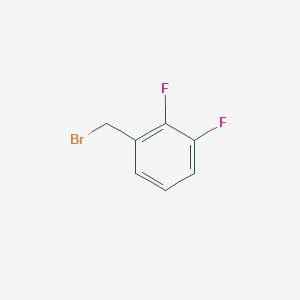
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
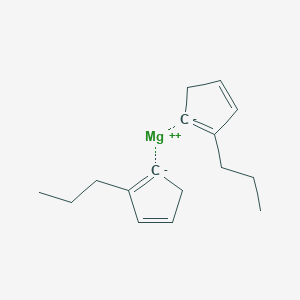
![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)
